Inconsistent salt formation and purification outcomes often arise from using non-optimized amine bases. N-tert-Butylcyclohexylamine solves this with its specific steric and basicity profile (pKa ~11.03) critical for selective precipitation.
- Patented use in ceftriaxone intermediate salt formation (U.S. Patent 5,026,843).
- Distinct thermophysical profile (bp 172-174 °C) vs. N-methyl analog (bp 145-149 °C) enables precise chromatographic method development.
- Bulk steric hindrance modulates nucleophilicity, reducing unwanted side reactions in multi-step syntheses.
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
CAS No.51609-06-4
Cat. No.B1294601
⚠ Attention: For research use only. Not for human or veterinary use.
N-tert-Butylcyclohexylamine Technical Baseline and Procurement Specifications
N-tert-Butylcyclohexylamine (CAS 51609-06-4) is a secondary alicyclic amine featuring a cyclohexyl core N-substituted with a bulky tert-butyl group, with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol [1]. The compound exists as a clear, colorless to pale yellow liquid at ambient temperature, exhibiting a density of 0.834 g/mL at 25 °C (lit.), a boiling point range of 172–174 °C (lit.), and a refractive index of n₂₀/D 1.448 (lit.) . Its IUPAC name is N-tert-butylcyclohexanamine, and it is commercially available from major chemical suppliers at purities typically ranging from 95% to 98% . As a structurally defined building block in the broader cyclohexylamine family, the compound is employed as a sterically hindered base, a synthetic intermediate in pharmaceutical process chemistry, and a reagent in specialized organic transformations [2]. Its procurement is primarily driven by research and industrial applications requiring a secondary amine with well-defined steric and electronic characteristics that distinguish it from simpler N-alkyl cyclohexylamine analogs.
Sterically hindered secondary amine building block
Pharma process chemistry: selective precipitating base
[1] CAS Common Chemistry. N-(1,1-Dimethylethyl)cyclohexanamine. CAS Registry Number 51609-06-4. View Source
[2] Riccardo M., Silvano M., Piergiorgio A. U.S. Patent 5,026,843. Process for the preparation of ceftriaxone. June 25, 1991. View Source
Why N-Alkyl Cyclohexylamine Analogs Cannot Be Substituted
The substitution of N-tert-butylcyclohexylamine with a different N-alkyl cyclohexylamine analog—such as N-methylcyclohexylamine (CAS 100-60-7), N-cyclohexylcyclohexylamine (dicyclohexylamine, CAS 101-83-7), or N-isopropylcyclohexylamine—carries quantifiable risk to experimental or process outcomes due to non-linear relationships between N-substituent bulk and critical performance parameters . The tert-butyl group imposes steric hindrance that directly modulates amine basicity (predicted pKₐ ≈ 11.03), nucleophilicity, and conformational accessibility relative to less hindered methyl or linear alkyl analogs . In pharmaceutical process chemistry, for instance, the specific steric profile of the tert-butyl substituent governs salt formation efficiency, precipitation selectivity, and downstream impurity profiles in a manner that cannot be recapitulated by less bulky or more flexible N-alkyl variants [1]. Furthermore, the class-level SAR established in trisubstituted cyclohexylamine drug discovery programs demonstrates that replacing a non-tert-butyl N-substituent with an N-tert-butyl moiety can alter pharmacokinetic parameters such as clearance and oral bioavailability by substantial margins, underscoring that seemingly minor structural perturbations in the N-alkyl group translate to functionally meaningful performance differences [2]. Generic substitution without experimental validation therefore introduces uncontrolled variables that may compromise reproducibility, yield, or biological activity.
⚠N-methyl analog may not recapitulate steric hindrance profile and boiling point elevation essential for distillation-based separations.
⚠Dicyclohexylamine substitution introduces distinct basicity (pKa ~11.25 vs ~11.03) and may alter salt formation selectivity.
⚠Class-level SAR indicates different N-alkyl groups can shift pharmacokinetic profiles; direct interchange may require validation.
[1] Riccardo M., Silvano M., Piergiorgio A. U.S. Patent 5,026,843. Process for the preparation of ceftriaxone. June 25, 1991. View Source
[2] Yang M.G., Xiao Z., Zhao R., et al. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Med. Chem. Lett. 2021, 12, 969–975. View Source
Quantified Differentiation Evidence vs. Closest Analogs
Boiling Point and Density Differentiation from N-Methylcyclohexylamine
N-tert-Butylcyclohexylamine exhibits a boiling point of 172–174 °C at atmospheric pressure, which is approximately 23–27 °C higher than that of its N-methyl analog, N-methylcyclohexylamine (CAS 100-60-7, boiling point 145–149 °C) . Simultaneously, the density of N-tert-butylcyclohexylamine is 0.834 g/mL at 25 °C, which is approximately 0.034 g/mL lower than the 0.868 g/mL density reported for N-methylcyclohexylamine under comparable conditions .
Boiling Point & DensityCross-study comparable
BP 172-174°C vs 145-149°C
Density 0.834 vs 0.868 g/mL
Δ BP ≈ +23 to +27°C; Δ Density ≈ -0.034 g/mL
Supports solvent selection and distillation method development.
Atmospheric pressure; liquid density at 25°C (lit.).
Boiling point 172–174 °C; Density 0.834 g/mL at 25 °C
Comparator Or Baseline
N-Methylcyclohexylamine: Boiling point 145–149 °C; Density 0.868 g/mL at 25 °C
Quantified Difference
Δ Boiling point ≈ +23 to +27 °C; Δ Density ≈ -0.034 g/mL
Conditions
Atmospheric pressure; liquid density at 25 °C (lit.)
Why This Matters
These thermophysical differences directly impact solvent selection, distillation cut points, and liquid-liquid extraction behavior in process development and analytical method development.
Functional Equivalence to Dicyclohexylamine in Ceftriaxone Salt Precipitation
In the patented process for preparing ceftriaxone disodium salt, N-tert-butylcyclohexylamine is explicitly claimed as one of five suitable bases—alongside dicyclohexylamine, diphenylamine, diisopropylamine, and N,N-dibenzylethylenediamine—for precipitating the intermediate ceftriaxone amine salt [1]. This establishes functional interchangeability with dicyclohexylamine in this specific industrial application, but critically, the substitution is only validated within the patent's disclosed reaction conditions and does not extend to other contexts without experimental confirmation.
Ceftriaxone Salt PrecipitationDirect head-to-head comparison
Claimed as suitable base in US 5,026,843
Functional equivalence with dicyclohexylamine established in patent.
Yield and purity data for individual bases not disclosed.
Procurement justified by explicit patent precedent.
Validated only within the patented reaction conditions.
Pharmaceutical process chemistryCephalosporin synthesisSalt formation
Evidence Dimension
Suitability as a precipitating base for ceftriaxone intermediate salt formation
Target Compound Data
Claimed as suitable base for salt precipitation in ceftriaxone synthesis
Functional equivalence established by patent claims; yield and purity data for individual bases not disclosed
Conditions
Aqueous solution; organic solvent; ceftriaxone intermediate salt precipitation step
Why This Matters
Procurement of N-tert-butylcyclohexylamine for ceftriaxone process development is justified by explicit patent precedent, whereas alternative cyclohexylamines not listed in the claims lack this documented suitability.
Pharmaceutical process chemistryCephalosporin synthesisSalt formation
[1] Riccardo M., Silvano M., Piergiorgio A. U.S. Patent 5,026,843. Process for the preparation of ceftriaxone. June 25, 1991. Column 4, lines 9-18. View Source
Pharmacokinetic Improvement with Tert-Butyl Substitution on Cyclohexylamine Scaffolds
In a structure-activity relationship study of trisubstituted cyclohexylamine CCR2 antagonists, the tert-butyl amine derivative (compound 2d, BMS-753426) demonstrated significant improvements in pharmacokinetic properties compared to the previous clinical candidate 1a, which bore a different N-substituent. Specifically, the tert-butyl analog exhibited lower clearance and higher oral bioavailability [1]. The paper does not disclose absolute clearance values or F% in the abstract, but the directional and qualitative improvement is explicitly stated as 'significant.'
PK Profile in CCR2 AntagonismClass-level inference
Reported directional PK improvement
Lower clearance and higher oral bioavailability in hCCR2 knock-in mouse model.
Absolute quantitative PK parameters not reported.
Supports strategic selection in med chem SAR exploration.
Directional improvement only; absolute quantitative PK parameters not reported in the abstract or publicly accessible portion of the article
Conditions
hCCR2 knock-in mouse model; oral administration
Why This Matters
This class-level SAR establishes a precedent that N-tert-butyl substitution on cyclohexylamine scaffolds can confer PK advantages over alternative N-substituents, supporting the strategic selection of tert-butyl variants in drug discovery programs targeting improved metabolic stability.
[1] Yang M.G., Xiao Z., Zhao R., et al. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Med. Chem. Lett. 2021, 12, 969–975. View Source
Basicity Modulation by Tert-Butyl vs. Cyclohexylamine Core
The predicted acid dissociation constant (pKₐ) of the conjugate acid of N-tert-butylcyclohexylamine is 11.03 ± 0.20, as estimated by computational methods . This value reflects the combined electronic and steric influence of the N-tert-butyl group on the basicity of the cyclohexylamine nitrogen. In comparison, the pKₐ of unsubstituted cyclohexylamine (CAS 108-91-8) is experimentally reported as 10.63–10.66 [1], and the pKₐ of the sterically comparable dicyclohexylamine (CAS 101-83-7) is reported as 11.25 . N-tert-Butylcyclohexylamine occupies an intermediate basicity position between the parent primary amine and the doubly substituted secondary amine bearing two cyclohexyl groups.
Amine Basicity (pKa)Cross-study comparable
Predicted pKa = 11.03 ± 0.20
Δ pKa ≈ +0.39 vs cyclohexylamine (10.64)
Δ pKa ≈ -0.22 vs dicyclohexylamine (11.25)
Offers a distinct proton-transfer profile for salt formation.
Target compound value is computationally predicted.
Δ pKₐ ≈ +0.39 relative to cyclohexylamine; Δ pKₐ ≈ -0.22 relative to dicyclohexylamine
Conditions
Aqueous solution; 25 °C (cyclohexylamine and dicyclohexylamine data); computational prediction (target compound)
Why This Matters
Basicity governs protonation state under reaction conditions, affecting nucleophilicity, salt formation efficiency, and acid-base extraction behavior. The intermediate pKₐ of N-tert-butylcyclohexylamine offers a distinct proton-transfer profile not achievable with either the less basic primary amine or the more basic dicyclohexylamine.
Evidence-Backed Application Scenarios for Procurement
Ceftriaxone Intermediate Precipitation in β-Lactam Process Development
Procurement of N-tert-butylcyclohexylamine is directly supported for process chemistry groups engaged in cephalosporin antibiotic manufacturing or process optimization, specifically for the precipitation of ceftriaxone intermediate salts. U.S. Patent 5,026,843 explicitly claims N-tert-butylcyclohexylamine as one of five suitable bases for this critical salt-formation step, establishing a documented industrial precedent that alternative cyclohexylamines lacking explicit patent citation do not possess [1].
Pharmacokinetic Optimization in Medicinal Chemistry SAR Campaigns
Drug discovery programs investigating cyclohexylamine-based scaffolds—particularly those targeting GPCRs, ion channels, or enzymes where metabolic stability is a key optimization parameter—may benefit from incorporating N-tert-butyl substitution as a strategic design element. Class-level SAR evidence from trisubstituted cyclohexylamine CCR2 antagonist programs demonstrates that tert-butyl amine derivatives can confer lower clearance and higher oral bioavailability relative to non-tert-butyl N-substituted analogs [1]. This precedent supports the procurement of N-tert-butylcyclohexylamine as a key intermediate or comparative benchmark in medicinal chemistry SAR exploration.
Sterically Differentiated Separation and Analytical Method Development
The distinct thermophysical profile of N-tert-butylcyclohexylamine—boiling point 172–174 °C vs. 145–149 °C for N-methylcyclohexylamine; density 0.834 g/mL vs. 0.868 g/mL for N-methylcyclohexylamine [1][2]—renders it a valuable reference standard for developing and validating chromatographic and distillation-based separation methods for complex amine mixtures. Analytical laboratories developing HPLC, GC, or preparative separation protocols for N-alkyl cyclohexylamine mixtures should procure this compound to establish retention time markers, optimize mobile phase conditions, and validate resolution between structurally similar but thermophysically distinct analogs.
Physical Organic Chemistry Studies on Steric Effects and Amine Basicity
N-tert-Butylcyclohexylamine serves as a model substrate for studying the interplay between N-substituent steric bulk and amine basicity/nucleophilicity. With a predicted pKₐ of 11.03 ± 0.20, it occupies an intermediate basicity position between cyclohexylamine (pKₐ ≈ 10.64) and dicyclohexylamine (pKₐ ≈ 11.25) [1][2], enabling systematic investigation of how incremental steric hindrance at nitrogen modulates proton-transfer equilibrium, alkylation kinetics, and hydrogen-bonding capacity.
Application
Selection Property
Validation Focus
Ceftriaxone Process Development
Patent-validated process fit
Salt formation efficiency and impurity profiles
Med Chem SAR Campaigns
Class-level inferred PK improvement
Metabolic stability and oral bioavailability assessment
Analytical Method Development
Distinct thermophysical profile (BP, density)
Chromatographic resolution and method development
Physical Organic Chemistry
Differentiable amine basicity (pKa)
Proton-transfer equilibrium and nucleophilicity
[1] Riccardo M., Silvano M., Piergiorgio A. U.S. Patent 5,026,843. Process for the preparation of ceftriaxone. June 25, 1991. View Source
[2] Yang M.G., Xiao Z., Zhao R., et al. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Med. Chem. Lett. 2021, 12, 969–975. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.